Methyl 2-Bromo-5-chlorobenzoate
Description
Significance of Halogenated Aromatic Compounds in Synthetic Chemistry and Bioactive Molecule Development
Halogenated aromatic compounds are pivotal intermediates in synthetic chemistry, primarily due to the versatile reactivity of the carbon-halogen bond. glindiachemicals.com This bond serves as a handle for a wide array of chemical transformations, most notably cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of numerous valuable molecules.
The strategic incorporation of halogen atoms into an aromatic scaffold can profoundly influence a molecule's biological activity. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. glindiachemicals.com For instance, the introduction of a halogen can block sites of metabolism, thereby increasing the bioavailability and in vivo half-life of a drug candidate. Consequently, halogenated aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science. glindiachemicals.com They are key components in a variety of drugs, including anti-inflammatory agents, antipsychotics, and anticancer therapies. glindiachemicals.com
Overview of Research Trajectories for Methyl 2-Bromo-5-chlorobenzoate
This compound is a prime example of a halogenated benzoate (B1203000) ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom, a chlorine atom, and a methyl ester group on a benzene (B151609) ring, offers multiple sites for chemical modification.
Current research on this compound and its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid, indicates its primary role as a key intermediate in the synthesis of more complex molecules. glindiachemicals.comchemicalbook.comthermofisher.com The presence of two different halogen atoms (bromine and chlorine) allows for selective and sequential reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to functionalize the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This differential reactivity is a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds.
Research has demonstrated the utility of this compound in the synthesis of various molecular scaffolds. For example, it is a precursor in the synthesis of certain pharmacologically active compounds and is used in the development of pharmaceutical intermediates. glindiachemicals.com One notable application is in the palladium-catalyzed tandem Heck coupling/6-endo hydroacyloxylation cyclization to produce functionalized 1-isochromanone derivatives. minstargroup.com Furthermore, it is a starting material for the synthesis of 2, 4, 7-trisubstituted fluorene (B118485) compounds, which have applications in materials science, particularly in the development of organic light-emitting devices (OLEDs). minstargroup.com
The precursor, 5-Bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com This highlights the industrial relevance of this substitution pattern on the benzoic acid core. The ester, this compound, offers advantages in certain synthetic contexts, such as improved solubility in organic solvents and protection of the carboxylic acid functionality during specific reaction steps.
Below is a summary of the key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H6BrClO2 | thermofisher.com |
| Molecular Weight | 249.49 g/mol | chemicalbook.com |
| Appearance | White to off-white powder or lump | thermofisher.comminstargroup.com |
| Melting Point | 37-43 °C | thermofisher.com |
| Solubility | Slightly soluble in water | chemicalbook.com |
| CAS Number | 27007-53-0 | thermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECSXCXIXHDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299702 | |
| Record name | Methyl 2-Bromo-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27007-53-0 | |
| Record name | 27007-53-0 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl 2-Bromo-5-chlorobenzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Bromo-5-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 2 Bromo 5 Chlorobenzoate and Key Precursors
Synthesis of 5-Bromo-2-chlorobenzoic Acid Intermediates
The primary precursor, 5-bromo-2-chlorobenzoic acid, is a substituted benzoic acid derivative that serves as a fundamental building block. glindiachemicals.com Its synthesis can be achieved through several methods, including regioselective bromination, chlorination, and hydrolysis of benzoic acid derivatives.
Bromination Reactions: Regioselective Approaches
A common and effective method for synthesizing 5-bromo-2-chlorobenzoic acid is through the regioselective bromination of 2-chlorobenzoic acid. google.com The use of an N-bromosuccinimide (NBS) and sulfuric acid system is a well-documented approach. google.comyoutube.com This reaction is typically carried out in the presence of a catalyst to enhance the selectivity of the bromination at the 5-position of the benzoic acid ring. google.com
The reaction involves treating 2-chlorobenzoic acid with NBS in concentrated sulfuric acid. chemicalbook.comchemicalbook.com To improve the regioselectivity and inhibit the formation of the undesired isomer, 4-bromo-2-chlorobenzoic acid, a catalyst such as sodium sulfide (B99878), sodium sulfite (B76179), or potassium sulfide is often added. google.com The addition of these sulfur-containing catalysts has been shown to significantly increase the purity of the final product to over 99.5%, with yields reaching up to 85%. google.com
For instance, one documented procedure involves adding 2-chlorobenzoic acid and a sulfur-based catalyst to concentrated sulfuric acid, stirring until the solution is clear, and then adding N-bromosuccinimide. google.comchemicalbook.com The reaction is then quenched in an ice-water bath to precipitate the crude product, which can be further purified by recrystallization from a methanol-water mixture. chemicalbook.comchemicalbook.com
Table 1: Exemplary Reaction Conditions for the Bromination of 2-Chlorobenzoic Acid
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2-chlorobenzoic acid | N-bromosuccinimide | Sodium sulfide | Concentrated H₂SO₄ | 30 | 10 min | 85.0 | >99.5 | google.comchemicalbook.com |
| 2-chlorobenzoic acid | N-bromosuccinimide | Sodium sulfite | Concentrated H₂SO₄ | 10 | 120 min | - | >99.5 | google.com |
| 2-chlorobenzoic acid | N-bromosuccinimide | Potassium sulfide | Concentrated H₂SO₄ | 40 | 60 min | - | >99.5 | google.com |
Chlorination and Halogenation Techniques
Other halogenation techniques can also be employed in the synthesis of precursors for 5-bromo-2-chlorobenzoic acid. For example, some synthetic routes start with 2-chlorobenzotrichloride, which is then brominated using reagents like bromine, N-bromosuccinimide, or dibromohydantoin in the presence of a catalyst. google.com Another approach involves the diazotization of 5-bromo-2-aminobenzoic acid ethyl ester in a hydrochloric acid solution, followed by a Sandmeyer-type reaction. google.com
Hydrolysis of Substituted Benzoic Acid Derivatives
The final step in producing 5-bromo-2-chlorobenzoic acid often involves the hydrolysis of a substituted benzoic acid derivative. For instance, after the bromination of 2-chlorobenzotrichloride to form 2-chloro-5-bromobenzotrichloride, an acid-catalyzed hydrolysis is performed to yield the desired 5-bromo-2-chlorobenzoic acid. google.com Similarly, ethyl 5-bromo-2-chlorobenzoate can be hydrolyzed using a sodium hydroxide (B78521) solution followed by acidification with hydrochloric acid to produce 5-bromo-2-chlorobenzoic acid with a purity of 99.6%. google.com
Another reported method involves the hydrolysis of 5-bromo-2-chlorotrifluorotoluene in fuming sulfuric acid. patsnap.com However, this method is noted to generate significant fluorine-containing wastewater, making it less suitable for industrial-scale production. google.compatsnap.com
Esterification Reactions for Methyl 2-Bromo-5-chlorobenzoate Formation
Once 5-bromo-2-chlorobenzoic acid is obtained, the next step is its conversion to this compound through an esterification reaction.
Methanol-Mediated Esterification with Acid Catalysts
The most common method for this transformation is a methanol-mediated esterification catalyzed by an acid. This reaction involves heating the 5-bromo-2-chlorobenzoic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com Solid acid catalysts, like zirconium-titanium mixed oxides, have also been shown to be effective for the esterification of benzoic acids with methanol. mdpi.com
Optimization of Reaction Conditions (Temperature, Solvents, Catalyst Concentration)
The efficiency of the esterification reaction is influenced by several factors, including temperature, solvent, and catalyst concentration. For instance, in the synthesis of related methyl benzoates, reactions have been successfully carried out by refluxing the benzoic acid derivative in methanol at 120°C in an oil bath using a solid acid catalyst. mdpi.com
The optimization of these conditions is crucial for achieving high yields and purity of the final product, this compound. Research into the scale-up of similar processes for key pharmaceutical intermediates has demonstrated that careful control of reaction parameters can lead to significant cost reductions and high yields on an industrial scale. researchgate.net
Multi-step Synthesis Approaches for Complex this compound Analogues
The creation of complex analogues of this compound often requires intricate multi-step synthetic pathways. These routes are designed to build the molecule with precise control over the substitution pattern, which is often difficult to achieve through direct halogenation of a simpler precursor.
One established strategy begins with a different starting material, such as a 5-bromo-2-aminobenzoic acid derivative, and proceeds through diazotization, chlorination, and subsequent hydrolysis to yield the desired acid before esterification. epo.org This multi-step approach provides a high degree of control over the final product's structure, minimizing the formation of unwanted isomers. epo.org
Another versatile method involves the ortho-lithiation of a suitable precursor followed by carboxylation. researchgate.net For instance, the synthesis of the isomeric Methyl 2-bromo-6-chlorobenzoate has been achieved on a pilot-plant scale using this technique. researchgate.net The process involves creating an aryl lithium intermediate which then reacts with carbon dioxide to form the corresponding lithium benzoate (B1203000). researchgate.net This method is powerful but requires stringent temperature control to prevent the formation of benzyne (B1209423) intermediates through an exothermic decomposition pathway. researchgate.net
Continuous flow synthesis is also emerging as a powerful tool for multi-step processes. chemrxiv.org For example, a three-step synthesis starting from 2-chlorobenzoic acid (2ClBA) to produce mesalazine involves nitration, hydrolysis, and hydrogenation. chemrxiv.org Such a platform allows for the integration of hazardous reactions and extreme process conditions in a controlled manner, with real-time analytics to monitor the formation of intermediates and impurities. chemrxiv.org This approach could be adapted for the synthesis of complex halogenated benzoates by carefully selecting the starting materials and reaction sequences.
A common and direct method to synthesize the methyl ester is through the Fischer esterification of the corresponding carboxylic acid. For example, Methyl 5-bromo-2-chlorobenzoate is prepared by heating a suspension of 5-bromo-2-chlorobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid.
Table 1: Example of a Multi-Step Synthesis Step
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-bromo-2-chlorobenzoic acid | Methanol, Sulfuric Acid | Methyl 5-bromo-2-chlorobenzoate | 98% (approx.) |
Catalytic Strategies in the Synthesis of Halogenated Benzoates
Catalysis plays a pivotal role in the synthesis of halogenated benzoates, offering pathways to increased efficiency, selectivity, and sustainability. nih.govnumberanalytics.com Various catalytic systems have been developed to facilitate the construction of these valuable molecules.
Low-valent tungsten catalysts, for example, have been successfully employed for the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov This method utilizes the readily available W(CO)₆ as a catalyst and PPh₃ as a ligand, demonstrating broad functional group compatibility and tolerance for halogen substituents. nih.gov This approach is significant as it provides a direct route to functionalized benzoates using atmospheric carbon monoxide as a surrogate. nih.gov
Transition metal catalysts, particularly those based on palladium and copper, are widely used to control the regioselectivity of halogenation reactions. numberanalytics.com These catalysts can facilitate the halogenation of specific positions on an aromatic ring that might otherwise be unreactive or lead to a mixture of products. numberanalytics.com Dual catalytic systems, such as photoredox/cobalt catalysis, have enabled novel transformations like the remote-Markovnikov-selective 1,3-hydrobromination and hydrochlorination of allyl carboxylates, expanding the toolbox for creating complex alkyl halides. acs.org
Furthermore, biocatalysis using halogenating enzymes presents a green alternative to traditional chemical methods. nih.gov Enzymes like haloperoxidases can catalyze halogenation reactions under mild conditions, sometimes with significantly lower catalyst loadings compared to chemical alternatives. nih.gov
Table 2: Overview of Catalytic Strategies
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Low-Valent Tungsten (W(CO)₆/PPh₃) | Carbonylative Coupling | Uses aryl iodides and alcohols; broad substrate scope. nih.gov | nih.gov |
| Palladium/Copper | Regioselective Halogenation | Influences the position of halogen introduction. numberanalytics.com | numberanalytics.com |
| Dual Photoredox/Cobalt | Hydrohalogenation | Enables remote-Markovnikov selectivity. acs.org | acs.org |
A significant challenge in the synthesis of compounds like 5-bromo-2-chlorobenzoic acid, a direct precursor to its methyl ester, is the concurrent formation of the undesired isomer, 4-bromo-2-chlorobenzoic acid. patsnap.comepo.org This side product has similar polarity to the desired product, making its removal by conventional methods like recrystallization difficult and inefficient. patsnap.com
To address this, research has focused on developing highly selective bromination methods. One effective strategy involves carrying out the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system, while adding a specific catalyst to inhibit the formation of the 4-bromo isomer. google.comgoogle.com
It has been discovered that sulfur-containing salts with reducing properties, such as sodium sulfide, sodium sulfite, and potassium sulfide, act as effective inhibitors. google.com The addition of these catalysts can significantly suppress the generation of 4-bromo-2-chlorobenzoic acid, leading to a much purer product and simplifying the purification process. google.com For instance, the use of sodium sulfite as a catalyst in the reaction of 2-chlorobenzoic acid with NBS has been shown to yield high-purity 5-bromo-2-chlorobenzoic acid. google.com The molar ratio of the reactants and the catalyst is a critical parameter in optimizing the selectivity of the reaction. google.com
Table 3: Effect of Inhibitors on Side Product Formation
| Starting Material | Brominating System | Inhibitor/Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| 2-chlorobenzoic acid | NBS/Sulfuric Acid | Sodium Sulfide | Suppresses the formation of 4-bromo-2-chlorobenzoic acid. google.comgoogle.com | google.comgoogle.com |
| 2-chlorobenzoic acid | NBS/Sulfuric Acid | Sodium Sulfite | Inhibits the generation of the 4-bromo isomer. google.comgoogle.comgoogle.com | google.comgoogle.comgoogle.com |
Reactivity and Reaction Mechanisms of Methyl 2 Bromo 5 Chlorobenzoate
Nucleophilic Substitution Reactions of Halogenated Benzoates
Halogenated benzoates can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a halide on the aromatic ring. The feasibility and regioselectivity of these reactions are highly dependent on the nature of the halogens and the electronic effects of the other substituents on the ring. acs.org
Displacement of Bromine and Chlorine Atoms by Nucleophiles
In nucleophilic aromatic substitution reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I. However, in the context of dihalobenzenes, the specific reaction conditions and the nature of the nucleophile play a crucial role. For compounds like methyl 2-bromo-5-chlorobenzoate, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, which can influence which halogen is more readily displaced. chemicalbook.com
Research on the dehalogenation of 5-bromo-2-chlorobenzoic acid, a related compound, shows that the C-Br bond is more easily cleaved than the C-Cl bond. chemicalbook.com This suggests that under certain nucleophilic conditions, the bromine atom at the 2-position of this compound would be preferentially substituted. The reaction proceeds through a benzyne (B1209423) intermediate in some cases, particularly with strong bases like potassium amide in ammonia. acs.org The comparative mobility of halogens in such reactions on dihalobenzenes has been a subject of detailed study. acs.org
It is important to note that without activation, nucleophilic substitution on non-activated aromatic compounds is challenging. acs.org The presence of electron-withdrawing groups, such as the ester group in this compound, can facilitate these reactions, though their activating effect is moderate.
Interactive Table: Reactivity of Halogens in Nucleophilic Substitution
| Halogen | Bond Dissociation Energy (Aryl-X) | Leaving Group Ability in SNAr | Notes |
| Chlorine (Cl) | Higher | Good | Often requires activating groups for displacement. |
| Bromine (Br) | Lower | Better | More readily displaced than chlorine in many SNAr reactions due to weaker C-Br bond. chemicalbook.com |
Influence of Substituent Positions on Reactivity
The positions of the substituents on the benzene (B151609) ring significantly impact the molecule's reactivity. In this compound, the methyl ester group (-COOCH₃) is an electron-withdrawing group. Electron-withdrawing groups deactivate the ring towards electrophilic attack but can activate it towards nucleophilic attack, especially at the ortho and para positions. nih.govlibretexts.org
The bromine atom is at the ortho position relative to the ester group, and the chlorine atom is at the meta position. The electron-withdrawing resonance effect of the ester group would therefore have a more pronounced activating effect on the ortho-positioned bromine for nucleophilic substitution compared to the meta-positioned chlorine. Conversely, the inductive effects of both halogens also influence the ring's electron density. libretexts.org Studies on substituted benzoic acids show that electron-withdrawing substituents increase acidity, indicating their ability to stabilize negative charge, a key factor in the intermediate of an SNAr reaction. libretexts.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edumasterorganicchemistry.com The substituents already present on the ring direct the incoming electrophile to specific positions and affect the reaction rate. masterorganicchemistry.com
In this compound, all three substituents—bromo, chloro, and methyl ester—are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. msu.edu Both halogens (bromo and chloro) are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). masterorganicchemistry.com However, their strong inductive electron withdrawal deactivates the ring. The methyl ester group is a meta-director due to its strong electron-withdrawing resonance and inductive effects. youtube.comdocbrown.info
Given the directing effects of the existing substituents, predicting the outcome of an electrophilic substitution reaction can be complex. The directing effects are as follows:
-Br (at C2): Ortho, para-directing (directs to C3 and C6).
-Cl (at C5): Ortho, para-directing (directs to C4 and C6).
-COOCH₃ (at C1): Meta-directing (directs to C3 and C5).
Coupling Reactions Utilizing this compound as a Building Block
This compound is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.govyoutube.com The Heck reaction, for instance, couples an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the C2 position. arkat-usa.orgresearchgate.net
The general catalytic cycle for a Heck reaction involves:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halogen bond (preferentially C-Br).
Carbopalladation: The aryl-palladium complex adds across the double bond of the alkene.
β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the coupled product and a palladium-hydride species.
Reductive Elimination: The catalyst is regenerated.
By carefully choosing the reaction conditions, it is possible to achieve chemoselective coupling, reacting at the bromine site while leaving the chlorine atom intact for subsequent transformations.
Interactive Table: Heck Reaction of this compound with a Generic Alkene
| Reactant | Catalyst System | Product (Selective at C2) | Reference |
| This compound + Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | Methyl 5-chloro-2-(alkenyl)benzoate | arkat-usa.orgresearchgate.net |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents (R-MgX) are strong nucleophiles and bases that can react with halogenated aromatic compounds. wikipedia.org The reaction can proceed in two ways with this compound:
Halogen-Metal Exchange: The Grignard reagent can undergo exchange with one of the halogens on the ring, forming a new Grignard reagent. Due to the higher reactivity of bromine, this would preferentially occur at the C2 position, yielding methyl 5-chloro-2-(magnesiobromo)benzoate. This new organometallic species can then react with various electrophiles. walisongo.ac.id
Nucleophilic Attack at the Ester: Grignard reagents readily attack the electrophilic carbonyl carbon of the ester group. udel.edumasterorganicchemistry.com This reaction typically involves the addition of two equivalents of the Grignard reagent to form a tertiary alcohol after acidic workup. mnstate.edu
The competition between these two pathways depends on the specific Grignard reagent used and the reaction conditions. To favor cross-coupling at the halide position over attack at the ester, specialized catalysts, such as iron or nickel complexes, can be employed. wikipedia.org For instance, in the presence of an iron catalyst like Tris(acetylacetonato)iron(III), a Grignard reagent can preferentially couple with an aryl halide, even in the presence of an ester group. wikipedia.org
Reduction Reactions of Ester and Halogen Functional Groups
The reduction of this compound presents a complex challenge due to the presence of three reducible functional groups: an ester, a bromo substituent, and a chloro substituent. The selective reduction of one or more of these groups requires careful selection of reagents and reaction conditions.
The ester functional group can be reduced to a primary alcohol, (2-bromo-5-chlorophenyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reagent readily reduces esters to alcohols, but it would also likely lead to the reduction of the aryl halides, particularly the more reactive bromo group.
Chemoselective reduction of the ester in the presence of aryl halides is often difficult to achieve. However, certain reagents and conditions can favor the reduction of one functional group over the others. For instance, catalytic hydrogenation can be employed to selectively dehalogenate the molecule. The reactivity of halogens to hydrogenolysis typically follows the order I > Br > Cl > F. Therefore, it is conceivable that under specific catalytic conditions (e.g., using a palladium catalyst), the bromo group could be selectively removed to yield Methyl 2-chloro-5-(hydro)benzoate, or both halogens could be removed to afford methyl benzoate (B1203000). The ester group is generally less reactive towards catalytic hydrogenation than aryl halides.
Conversely, achieving selective reduction of the ester group while preserving the halogen atoms is more challenging. Milder reducing agents that are known to selectively reduce esters, such as sodium borohydride (B1222165) in the presence of a Lewis acid, might offer a potential route, though the reactivity with the aryl halides would need to be carefully considered.
Table 1: Potential Reduction Products of this compound
| Starting Material | Reagent/Condition | Major Product(s) |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-Bromo-5-chlorophenyl)methanol and/or dehalogenated products |
| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methyl benzoate, Methyl 2-chlorobenzoate (B514982), Methyl 5-chlorobenzoate |
Oxidation Reactions for Functional Group Interconversion
The direct oxidation of this compound for functional group interconversion is limited due to the absence of readily oxidizable functional groups on the aromatic ring. The benzene ring itself is relatively electron-deficient due to the presence of the electron-withdrawing bromo, chloro, and methoxycarbonyl groups, making it resistant to typical oxidative conditions.
However, if the ester group were to be first reduced to a primary alcohol, as discussed in the previous section, the resulting (2-bromo-5-chlorophenyl)methanol could then be subjected to a variety of oxidation reactions.
Oxidation to an Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would selectively oxidize the primary alcohol to the corresponding aldehyde, 2-bromo-5-chlorobenzaldehyde. These reagents are known for their ability to halt the oxidation at the aldehyde stage without proceeding to the carboxylic acid. masterorganicchemistry.com
Oxidation to a Carboxylic Acid: Employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would lead to the complete oxidation of the primary alcohol to the carboxylic acid, 2-bromo-5-chlorobenzoic acid. masterorganicchemistry.commasterorganicchemistry.com
It is important to note that these oxidation reactions are not performed on this compound itself but on its reduction product. The starting ester is already at the carboxylic acid oxidation level.
Table 2: Potential Oxidation Products from the Reduction Product of this compound
| Starting Material | Reagent | Product |
| (2-Bromo-5-chlorophenyl)methanol | Pyridinium Chlorochromate (PCC) | 2-Bromo-5-chlorobenzaldehyde |
| (2-Bromo-5-chlorophenyl)methanol | Potassium Permanganate (KMnO₄) | 2-Bromo-5-chlorobenzoic acid |
Radical Nucleophilic Substitution Mechanisms and Regioselectivity
This compound can undergo nucleophilic substitution reactions, particularly through a radical nucleophilic substitution (S_RN1) mechanism. This type of reaction is common for aryl halides, especially those with electron-withdrawing groups, and proceeds via a radical anion intermediate.
The S_RN1 mechanism involves the following key steps:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Propagation: The radical anion fragments, losing the halide anion to form an aryl radical. This radical then reacts with a nucleophile to form a new radical anion, which can then transfer its electron to another molecule of the starting aryl halide, thus propagating the chain reaction.
Termination: The chain reaction is terminated by various radical combination or quenching steps.
In the case of this compound, there are two potential leaving groups: the bromo and the chloro substituents. The regioselectivity of the S_RN1 reaction, meaning which halide is preferentially substituted, is a critical aspect. Generally, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the bromo group is expected to be a better leaving group than the chloro group in an S_RN1 reaction.
Studies on similar compounds, such as methyl 2,5-dichlorobenzoate, have shown that substitution can occur at both halogen positions, but the relative reactivity can be influenced by the nucleophile and the reaction conditions. For this compound, it is highly probable that nucleophilic attack will preferentially occur at the C-Br bond.
For instance, in a reaction with a nucleophile such as the trimethylstannyl anion (Me₃Sn⁻), the substitution would be expected to yield primarily Methyl 5-chloro-2-(trimethylstannyl)benzoate.
Theoretical studies on related methyl chlorobenzoate analogues have indicated that the stability of the intermediate radical anions and the transition states for their fragmentation play a crucial role in determining the observed regioselectivity.
Table 3: Predicted Major Product in S_RN1 Reaction of this compound
| Reactant | Nucleophile | Predicted Major Product |
| This compound | Me₃Sn⁻ | Methyl 5-chloro-2-(trimethylstannyl)benzoate |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Methyl 2-Bromo-5-chlorobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo, chloro, and methoxycarbonyl substituents. The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of 3.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon bearing the bromine atom (C-2) and the carbon bearing the chlorine atom (C-5) will be significantly affected. The carbonyl carbon is expected to resonate at the downfield end of the spectrum, characteristic of ester carbonyls.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.3 - 7.9 (multiplet) | - |
| -OCH₃ | ~3.9 (singlet) | ~52 |
| Aromatic-C | - | 120 - 140 |
| C=O | - | ~165 |
Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Pattern Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the molecular weight and to study the fragmentation patterns of compounds like this compound.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (249.49 g/mol ). minstargroup.com A key feature would be the characteristic isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4).
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, cleavage of the C-Br and C-Cl bonds is also a likely fragmentation pathway. miamioh.edu The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Significance |
| 248/250/252 | [M]⁺ | Molecular ion peak cluster |
| 217/219/221 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 189/191/193 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 170/172 | [M - Br]⁺ | Loss of a bromine atom |
| 213/215 | [M - Cl]⁺ | Loss of a chlorine atom |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. sielc.com It is widely used to assess the purity of synthesized compounds like this compound.
A reversed-phase HPLC method is typically suitable for this compound. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comgoogle.com The compound is separated from any impurities based on their differential partitioning between the stationary and mobile phases. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
By integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. HPLC is also invaluable for monitoring the progress of reactions that synthesize or use this compound, allowing for the analysis of reaction mixtures containing starting materials, intermediates, and products.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. An IR spectrum of the related 5-Bromo-2-chlorobenzoic acid is available, which shows characteristic peaks for the halogenated benzene ring. nist.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring and the vibrations of the C-Br and C-Cl bonds would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the benzene ring.
The presence of the bromo, chloro, and methoxycarbonyl substituents on the benzene ring influences the position and intensity of these absorption bands. These substituents can cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. The exact wavelengths of maximum absorbance (λmax) can be used for quantitative analysis and to gain insights into the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination (for similar compounds)
Detailed crystallographic studies on analogous molecules, such as Methyl 2-amino-5-chlorobenzoate and Methyl 5-bromo-2-hydroxybenzoate (B13816698), reveal common structural motifs and interactions. For instance, the crystal structure of Methyl 2-amino-5-chlorobenzoate shows a nearly planar molecule. researchgate.net In its crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. researchgate.net Furthermore, an intramolecular N—H⋯O hydrogen bond contributes to the formation of a stable six-membered ring, a feature that significantly influences the molecule's conformation. researchgate.net
Similarly, the analysis of Methyl 5-bromo-2-hydroxybenzoate demonstrates that the molecule is almost planar. researchgate.net In its crystalline form, O—H⋯O hydrogen bonds connect the molecules into chains. researchgate.net The crystal packing is further stabilized by very weak aromatic π–π stacking interactions, with centroid-centroid distances of approximately 3.98 Å. researchgate.net These examples underscore the importance of hydrogen bonding and other non-covalent interactions in dictating the supramolecular assembly of substituted benzoates. The precise arrangement of atoms, including bond lengths and angles, determined through X-ray diffraction, is critical for correlating the molecular structure with the compound's physical and chemical properties.
The data obtained from such analyses are crucial for researchers in fields like materials science and drug design, where the solid-state properties of a compound are of paramount importance.
Crystallographic Data for a Structurally Similar Compound: Methyl 2-amino-5-chlorobenzoate
The following table summarizes the single-crystal X-ray diffraction data for Methyl 2-amino-5-chlorobenzoate, a compound structurally analogous to this compound.
| Parameter | Value |
| Empirical Formula | C₈H₈ClNO₂ |
| Formula Weight | 185.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.3360 (15) Åb = 11.235 (2) Åc = 10.273 (2) Åβ = 107.56 (3)° |
| Volume | 807.4 (3) ų |
| Z | 4 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Density (calculated) | 1.527 Mg/m³ |
| Data sourced from Acta Cryst. (2011). E67, o298. researchgate.net |
Computational and Theoretical Studies on Methyl 2 Bromo 5 Chlorobenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For Methyl 2-Bromo-5-chlorobenzoate, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized molecular geometry. nih.gov This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.
These calculations provide precise values for the geometric parameters of the molecule. For instance, studies on similar substituted methyl benzoate (B1203000) compounds reveal expected bond lengths and angles that are in good agreement with experimental data where available. researchgate.netnih.gov The electronic structure, including the distribution of electron density and orbital energies, is also elucidated through these calculations, forming the foundation for further analysis.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values from DFT calculations on similar aromatic esters.
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C-Br | 1.89 Å | Bond Angle | C-C-Br | 121.5° |
| Bond Length | C-Cl | 1.75 Å | Bond Angle | C-C-Cl | 119.8° |
| Bond Length | C=O | 1.22 Å | Bond Angle | O=C-O | 124.0° |
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Stability Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: Values are hypothetical, based on typical DFT results for halogenated aromatic compounds.
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.70 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.15 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.70 |
| Chemical Hardness (η) | (I - A) / 2 | 2.575 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. wisc.edu This method is particularly useful for analyzing intramolecular interactions by quantifying the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net This delocalization, often described as hyperconjugation, stabilizes the molecule.
Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO (Illustrative) Note: This table presents hypothetical but representative intramolecular interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | π* (C=O) | 35.2 | Lone Pair to Antibonding Pi |
| LP (Cl) | π* (C-C)ring | 5.8 | Lone Pair to Antibonding Pi |
| LP (Br) | π* (C-C)ring | 4.1 | Lone Pair to Antibonding Pi |
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. It creates a 3D map of the electrostatic potential on the molecule's electron density surface, which helps in predicting sites for electrophilic and nucleophilic attack. nih.gov
The MEP map is color-coded to represent different potential values. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show the most negative potential around the highly electronegative carbonyl oxygen atom, making it a primary site for interaction with electrophiles. The halogen atoms would also exhibit negative potential. Positive potentials would be expected around the hydrogen atoms of the methyl group and the aromatic ring.
Analysis of Weak Interactions and Electron Density (e.g., RDG Analysis)
Beyond strong covalent bonds, weak non-covalent interactions (NCI) play a crucial role in molecular conformation and crystal packing. Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on electron density and its gradient. researchgate.netmdpi.com
The RDG analysis generates 3D plots where different types of interactions are represented by different colors. Typically, green surfaces indicate weak, attractive van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red indicates strong, non-bonding repulsive interactions (steric clashes). researchgate.net In this compound, RDG analysis would reveal van der Waals interactions involving the bulky bromine and chlorine atoms and potential weak interactions between different parts of the molecule that influence its preferred conformation.
Theoretical Predictions of Reactivity and Regioselectivity
The MEP map provides a clear guide to regioselectivity by highlighting the most electron-rich and electron-poor sites. researchgate.net For reactions involving the substituents on the benzene (B151609) ring, theoretical calculations can predict which site is more susceptible to attack. For instance, in dehalogenation reactions of similar compounds like 5-Bromo-2-chlorobenzoic acid, it has been noted that the C-Br bond has a lower bond dissociation energy than the C-Cl bond. chemicalbook.com This suggests that for this compound, the bromine atom would be the more reactive site and would likely be targeted first in such reactions, demonstrating the predictive power of theoretical calculations in determining regioselectivity.
Applications in Advanced Organic Synthesis and Material Science
Intermediate in Pharmaceutical Synthesis and Drug Discoveryleapchem.comminstargroup.combiosynth.com
The utility of methyl 2-bromo-5-chlorobenzoate as a cornerstone in the synthesis of complex pharmaceutical compounds is well-documented. leapchem.comminstargroup.combiosynth.com The strategic placement of its bromine and chlorine atoms allows for regioselective reactions, a critical aspect in the construction of intricate molecular architectures required for therapeutic agents. leapchem.com
Precursor for Biologically Active Moleculesleapchem.combiosynth.com
This compound is a key starting material for a variety of biologically active molecules. leapchem.com The bromo and chloro groups on the benzene (B151609) ring facilitate selective cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, enabling the introduction of diverse aryl or heteroaryl groups. leapchem.com This synthetic flexibility is paramount in creating libraries of compounds for high-throughput screening in drug discovery programs. The ester functional group can also be readily converted into other functionalities like carboxylic acids, amides, or alcohols, further expanding its utility in synthesizing a broad range of bioactive compounds. leapchem.com For instance, it has been utilized as an intermediate in the synthesis of homologues of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. biosynth.com
Synthesis of Kinase Inhibitors and Anti-inflammatory Agentsleapchem.comresearchgate.netresearchgate.net
The development of kinase inhibitors, a significant class of targeted cancer therapeutics, often involves the use of scaffolds derived from or incorporating halogenated benzoic acids. The structural motif of this compound can be found in the backbone of certain kinase inhibitors. The presence of halogens allows for the precise tuning of electronic properties and steric interactions within the kinase's active site, a key factor in achieving high potency and selectivity. researchgate.net
In the realm of anti-inflammatory drug discovery, this compound also plays a role. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and researchers are continually seeking new agents with improved efficacy and safety profiles. researchgate.net The synthesis of novel anti-inflammatory compounds sometimes utilizes intermediates derived from substituted benzoic acids. For example, quinazolinone derivatives, which have shown significant anti-inflammatory activity, can be synthesized using precursors related to this compound. researchgate.net
Development of Anticancer Agentsnih.govresearchgate.netnih.gov
The quest for novel anticancer agents is a major focus of medicinal chemistry. This compound and its derivatives have been employed in the synthesis of compounds with potential cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For example, novel benzofuran (B130515) analogues incorporating a bromo or chloro benzoyl moiety have been synthesized and evaluated for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. nih.govresearchgate.net These studies highlight the importance of the halogenated benzoyl fragment in the design of new potential anticancer drugs. The presence of a halogen at the 6-position of a quinazoline (B50416) ring, a structure accessible through intermediates like this compound, has been shown to enhance anticancer effects. nih.gov
Synthesis of SGLT-2 Inhibitors (via 5-bromo-2-chlorobenzoic acid)nih.govthieme-connect.comchemicalbook.com
Sodium-glucose cotransporter 2 (SGLT-2) inhibitors are a class of drugs used to treat type 2 diabetes. nih.gov The synthesis of several prominent SGLT-2 inhibitors, such as Dapagliflozin and Empagliflozin, relies on a key intermediate, 5-bromo-2-chlorobenzoic acid. chemicalbook.com This acid is directly related to this compound, as the methyl ester can be hydrolyzed to the corresponding carboxylic acid. leapchem.com A practical, industrial-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another crucial intermediate for SGLT-2 inhibitors, has been developed, underscoring the importance of this structural class. thieme-connect.com The synthesis of diarylketones, which are precursors to SGLT-2 inhibitors, can be achieved starting from 5-bromo-2-chlorobenzoic acid. nih.gov
Table 1: Synthesis of Diarylketones from 5-Bromo-2-chlorobenzoic Acid
| Entry | Reactant 1 | Reactant 2 | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-chlorobenzoic acid | Phenetole | TiCl4 (1.5) | 8–12 | 3 | Not specified |
This table is based on a described synthetic procedure and illustrates a key step in the synthesis of SGLT-2 inhibitor precursors. nih.gov
Building Block for Agrochemical Developmentleapchem.comchemimpex.comglindiachemicals.com
The applications of this compound extend beyond the pharmaceutical industry into the realm of agrochemicals. leapchem.comchemimpex.comglindiachemicals.com The electron-withdrawing properties of the halogen substituents can enhance the biological activity and environmental stability of the resulting agrochemical products. leapchem.com
Formulation of Herbicides and Fungicidesleapchem.comchemimpex.comglindiachemicals.com
This compound serves as a valuable intermediate in the preparation of various herbicides and fungicides. leapchem.comglindiachemicals.com Its ability to undergo further chemical transformations allows for the development of agrochemicals with improved efficacy and selectivity, contributing to better crop protection and management. chemimpex.com The unique substitution pattern of this compound provides a scaffold for creating new active ingredients for these essential agricultural products.
Role in Material Science and Advanced Materials
The unique substitution pattern of this compound, featuring both bromo and chloro functional groups on a benzene ring, makes it a valuable precursor in the field of material science. Its utility extends to the development of specialized polymers and advanced electronic materials.
Modification of Polymers for Enhanced Properties
While direct, extensive research on the specific use of this compound for polymer modification is not widely documented, the presence of reactive halide groups allows for its potential application in polymer functionalization. Aryl halides are commonly employed to introduce specific functionalities into polymer chains through various coupling reactions. This can impart desirable properties such as thermal stability, flame retardancy, or altered optical and electronic characteristics. The bromo and chloro substituents on the molecule offer differential reactivity, potentially allowing for sequential and controlled grafting onto polymer backbones.
Application in Electronic Devices (e.g., fluorene (B118485) compounds)
A significant application of this compound is as a key raw material in the synthesis of 2, 4, 7-trisubstituted fluorene compounds. minstargroup.com These fluorene derivatives are crucial components in the fabrication of advanced electronic devices. The introduction of the rigid fluorene structure into materials results in excellent film-forming capabilities and high thermal stability. minstargroup.com
These properties are highly sought after for applications in:
Organic Light-Emitting Devices (OLEDs): Fluorene-based materials can be used in various layers, including the hole injection, hole transport, and light-emitting layers, helping to lower the driving voltage and improve efficiency and operational lifetime. minstargroup.com
Organic Field-Effect Transistors (OFETs): The ordered molecular packing and stability of these compounds are beneficial for creating efficient charge-transporting layers. minstargroup.com
Organic Solar Cells (OSCs): These materials can function as part of the active layer that absorbs light and separates charge. minstargroup.com
The straightforward preparation method for these fluorene compounds, starting from accessible materials like this compound, makes them suitable for industrial-scale production and development. minstargroup.com
Development of Novel Synthetic Methodologies
The reactivity of the carbon-halogen bonds in this compound makes it an ideal substrate for developing and exploring new synthetic methods in organic chemistry, particularly in the realm of metal-catalyzed cross-coupling and photocatalysis.
Tandem Heck Coupling/Cyclization Reactions
This compound is a suitable substrate for palladium-catalyzed tandem reactions. Specifically, as an ortho-halogenated benzoate (B1203000), it can undergo a tandem Heck coupling/6-endo hydroacyloxylation cyclization with unactivated terminal alkenes. minstargroup.com This process provides an efficient route to synthesize functionalized 1-isochromanone derivatives, which are important structural motifs in medicinal chemistry. minstargroup.com The reaction typically proceeds by the coupling of the 2-bromo position with the alkene, followed by an intramolecular cyclization. This cost-effective and easy-to-handle methodology highlights the compound's utility in building complex heterocyclic systems from simple, readily available starting materials. minstargroup.com
Table 1: Tandem Heck Coupling/Cyclization of Ortho-Halogenated Benzoates
| Feature | Description | Reference |
| Reaction Type | Palladium-catalyzed tandem Heck coupling/6-endo cyclization | minstargroup.com |
| Substrates | Ortho-halogenated benzoates (e.g., this compound) and unactivated alkenes | minstargroup.com |
| Product | Functionalized 1-isochromanone derivatives | minstargroup.com |
| Significance | Provides an expeditious and cost-efficient route to valuable heterocyclic compounds. | minstargroup.com |
Photocatalytic Synthesis Approaches
Modern synthetic chemistry increasingly utilizes visible-light photocatalysis as a green and efficient tool for forming chemical bonds. Aryl halides, such as this compound, are key precursors in these reactions. nih.gov The general principle involves a photocatalyst that, upon absorbing visible light, becomes excited and transfers an electron to the aryl halide. nih.gov This generates a highly reactive aryl radical, which can then participate in a variety of bond-forming reactions. nih.govresearchgate.net
This methodology offers several advantages:
Mild Reaction Conditions: Reactions are often conducted at room temperature, avoiding the need for high-energy inputs. nih.gov
Green Chemistry: It utilizes abundant and clean visible light as a renewable energy source. researchgate.net
High Selectivity: The processes can be designed to achieve high product yields with great precision. nih.gov
While specific studies detailing the photocatalytic reactions of this compound are emerging, its structure is well-suited for such transformations, including C-C and C-heteroatom bond formations. mdpi.com
Electroreductive Alkene Hydroarylation
A novel, transition-metal-catalyst-free method for the hydroarylation of alkenes using aryl halides has been developed, which is applicable to substrates like this compound. This electroreductive approach involves the coupling of an aryl halide with an electron-deficient alkene or styrene (B11656) derivative. Current time information in Pasuruan, ID. The reaction proceeds smoothly under mild conditions, utilizing visible-light irradiation in a common organic solvent without the need for a transition metal catalyst. Current time information in Pasuruan, ID. This method is notable for its high efficiency and its ability to produce hydroarylation products in good to high yields, demonstrating significant potential for synthetic applications, including large-scale reactions. Current time information in Pasuruan, ID.
Environmental Fate and Remediation Research of Halogenated Benzoates
Photobiodegradation of Halogenated Aromatic Pollutants
Halogenated aromatic compounds are generally stable and resistant to degradation due to the strength of the carbon-halogen bonds and the resonance energy of the aromatic ring. psu.edu However, a combination of photodegradation and biological degradation, known as photobiodegradation, can be an effective remediation strategy. psu.edu Phototrophic bacteria, which utilize light energy for their metabolic activities, play a crucial role in this process, particularly under anaerobic conditions. psu.edu
Electroreductive Dehalogenation Processes
Electrochemical reduction offers a promising abiotic method for the dehalogenation of halogenated aromatic compounds. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. The ease of dehalogenation is generally in the order of I > Br > Cl > F.
A detailed study on the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid, the carboxylic acid precursor to Methyl 2-Bromo-5-chlorobenzoate, provides significant insight into this process. electrochemsci.org Using a dendritic silver-copper (B78288) (Ag/Cu) electrode, researchers found that the compound undergoes sequential dehalogenation. electrochemsci.org The process begins with the cleavage of the carbon-bromine bond, which is weaker than the carbon-chlorine bond, to form 2-chlorobenzoate (B514982) as the primary intermediate. electrochemsci.org This intermediate is then further reduced to benzoate (B1203000), the final dehalogenated product. electrochemsci.org The reaction is irreversible and proceeds through the formation of a radical anion upon electron uptake. electrochemsci.org
The proposed mechanism for the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid on a dendritic Ag/Cu electrode is as follows:
Step 1: 5-bromo-2-chlorobenzoic acid receives an electron to form a radical anion.
Step 2: The radical anion loses a bromide ion from the C5 position to form a 2-chlorobenzoate free radical.
Step 3: The free radical receives another electron and a proton to yield the intermediate, 2-chlorobenzoate.
Step 4: The 2-chlorobenzoate intermediate undergoes a similar process of electron addition and chloride ion elimination from the C2 position to generate the final product, benzoate. electrochemsci.org
Given the close structural similarity, it is highly probable that this compound would follow a similar electroreductive dehalogenation pathway, likely being converted first to methyl 2-chlorobenzoate and then to methyl benzoate.
Table 1: Electrochemical Reduction Data for 5-Bromo-2-chlorobenzoic Acid
| Parameter | Value | Electrode | Conditions | Reference |
|---|---|---|---|---|
| Onset Potential | -0.9 V | Dendritic Ag/Cu | NaOH solution | electrochemsci.org |
| Peak Reduction Potential | -1.30 V | Dendritic Ag/Cu | NaOH solution | electrochemsci.org |
Microbial Degradation Pathways of Halogenated Aromatics
Microbial degradation is a key process in the natural attenuation of halogenated aromatic pollutants. A wide range of aerobic and anaerobic bacteria have been identified that can utilize these compounds as a source of carbon and energy. researchgate.net
Under aerobic conditions, a common strategy for the degradation of halogenated benzoates is initial dehalogenation followed by ring cleavage. For example, Alcaligenes denitrificans NTB-1 can hydrolytically dehalogenate 4-chloro-, 4-bromo-, and 4-iodobenzoate (B1621894) to 4-hydroxybenzoate, which is then further metabolized. nih.gov This same organism can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) under aerobic conditions, a novel reaction for this class of organisms. nih.gov Another bacterium, Aeromonas hydrophila, has been shown to degrade various chlorobenzoic acids, with the rate of degradation depending on the position of the chlorine atom. researchgate.net
Anaerobic degradation of halogenated benzoates is also well-documented. The process often begins with reductive dehalogenation, where the halogenated compound acts as an electron acceptor. researchgate.net The phototrophic bacterium Rhodopseudomonas palustris has been a model organism for studying the anaerobic degradation of these compounds. nih.govasm.orgasm.org Recent research has shown that the evolution of the ability to degrade halogenated benzoates like 3-chlorobenzoate (B1228886) in R. palustris can involve mutations that remove transcriptional repressors and enhance the activity of promiscuous enzymes for the specific substrate. nih.govasm.orgasm.org
While no studies have specifically documented the microbial degradation of this compound, the extensive research on its structural analogs suggests that it would be susceptible to microbial attack. A likely initial step would be the hydrolysis of the ester group to form 5-bromo-2-chlorobenzoic acid, which could then be degraded through pathways similar to those observed for other di-halogenated benzoates.
Table 2: Microbial Degradation of Related Halogenated Benzoates
| Compound | Microorganism | Conditions | Key Step | Reference |
|---|---|---|---|---|
| 2,4-Dichlorobenzoate | Alcaligenes denitrificans NTB-1 | Aerobic | Reductive dechlorination to 4-chlorobenzoate | nih.gov |
| 4-Chlorobenzoate | Alcaligenes denitrificans NTB-1 | Aerobic | Hydrolytic dehalogenation to 4-hydroxybenzoate | nih.gov |
| 4-Bromobenzoate | Alcaligenes denitrificans NTB-1 | Aerobic | Hydrolytic dehalogenation to 4-hydroxybenzoate | nih.gov |
| 3-Chlorobenzoate | Rhodopseudomonas palustris | Anaerobic, Phototrophic | Dechlorination to benzoate | psu.edu |
Environmental Distribution and Accumulation Studies (General Class)
Specific data on the environmental distribution and accumulation of this compound are not available. However, studies on the broader class of halogenated aromatic compounds and brominated flame retardants (BFRs), which include brominated benzoates, provide insights into their likely environmental behavior. nih.govscite.ainih.govacs.orgnih.gov
Many halogenated aromatic compounds are persistent, lipophilic (fat-soluble), and have the potential to bioaccumulate in organisms and biomagnify through the food chain. researchgate.net They can be transported over long distances in the atmosphere and are found in various environmental compartments, including air, water, sediment, and biota, even in remote regions. nih.govresearchgate.net For example, atmospheric monitoring in the Great Lakes region has detected increasing concentrations of some "novel" BFRs, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EHTBB), which are used as replacements for phased-out polybrominated diphenyl ethers (PBDEs). nih.gov The detection of chlorinated and brominated organic compounds, including chlorinated benzoic acids, in carbonaceous meteorites also points to the potential for natural formation and widespread distribution of such compounds. nih.gov
Given its chemical structure—a halogenated aromatic ester—this compound would be expected to exhibit some degree of environmental persistence and a tendency to partition to organic matter in soil and sediment. Its potential for bioaccumulation would depend on its specific octanol-water partition coefficient (LogP), which is a measure of lipophilicity. The LogP for the parent compound, 5-bromo-2-chlorobenzoic acid, is 2.9, suggesting a moderate potential for bioaccumulation. nih.gov
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of halogenated benzoates is an area of active research, with a focus on developing more efficient, selective, and sustainable methods. Traditional halogenation reactions often require harsh conditions and can produce a mixture of isomers, necessitating complex purification steps. patsnap.comgoogle.com Future research is directed towards overcoming these limitations through the exploration of innovative synthetic strategies.
One promising avenue is the use of novel catalytic systems. For instance, the development of carborane-based Lewis base catalysts has shown potential for the halogenation of aromatic compounds using N-halosuccinimides under milder conditions. chemrxiv.org Another approach involves carbonylative reactions using non-noble metal catalysts, such as low-valent tungsten, which can couple aryl iodides with alcohols in an atom-efficient manner. nih.gov Research could adapt these advanced methods for the targeted synthesis of Methyl 2-Bromo-5-chlorobenzoate, potentially offering higher yields and better regioselectivity. The development of nickel-based catalytic systems, which have been studied for hydrodehalogenation, could also be reverse-engineered to explore selective halogenation pathways. mdpi.com
| Catalytic System | Potential Advantage for Synthesis | Key Research Focus |
| Tungsten-based Catalysts | Use of non-noble metals, atom-efficient carbonylation. nih.gov | Adapting for synthesis of functionalized benzoates like this compound. |
| Carborane-based Lewis Bases | Catalytic activation of halogenating reagents, mild reaction conditions. chemrxiv.org | Application to late-stage functionalization and synthesis of multi-halogenated aromatics. |
| Nickel-based Systems | Potential for reversible hydrodehalogenation/halogenation reactions. mdpi.com | Developing selective halogenation protocols using abundant, non-precious metals. |
Deepening Understanding of Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes. The halogenation of aromatic compounds typically proceeds via electrophilic aromatic substitution. studymind.co.ukwikipedia.org In this mechanism, a catalyst, often a Lewis acid like iron(III) bromide, polarizes the halogen molecule, creating a potent electrophile that attacks the electron-rich benzene (B151609) ring. chemguide.co.uk
For a polysubstituted benzene ring like that in the precursors to this compound, the existing substituents (e.g., a chlorine atom and a carboxyl group) direct the position of the incoming bromine atom. Future research will likely employ advanced spectroscopic and kinetic studies to build a more detailed picture of this process. Elucidating the transition states and key intermediates can lead to more precise control over the reaction, minimizing the formation of unwanted isomers. mt.com Furthermore, exploring alternative mechanisms, such as those involving enzymatic halogenation by haloperoxidases or flavin-dependent halogenases, represents an emerging frontier that could lead to highly specific and environmentally benign synthetic methods. nih.govbohrium.com
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound expand, so does the need for sensitive and selective analytical methods to detect its presence at trace levels in various matrices, including environmental and biological samples. The current standard for analyzing halogenated organic compounds is gas chromatography (GC) coupled with detectors like mass spectrometry (MS) or an electron capture detector (ECD). chromatographyonline.com
However, emerging research focuses on pushing the boundaries of detection. Advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) offer superior separation power for complex mixtures. chromatographyonline.com Additionally, fast GC techniques coupled with time-of-flight mass spectrometry (GC-TOF-MS) can significantly reduce analysis times. chromatographyonline.com For elemental analysis, Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) provides exceptional sensitivity, with detection limits at or below the parts-per-trillion (ppt) level. lucideon.com Future work will involve the development and validation of methods utilizing these state-of-the-art technologies for the robust and reliable quantification of this compound and its metabolites or degradation products.
| Analytical Technique | Principle | Application in Trace Analysis |
| GC-MS | Separates volatile compounds and identifies them based on mass-to-charge ratio. lucideon.com | Standard method for routine analysis of halogenated organics. chromatographyonline.com |
| GC×GC | Uses two different GC columns for enhanced separation of complex samples. chromatographyonline.com | Analysis of trace contaminants in complex environmental matrices. |
| ICP-MS | Ionizes samples with plasma and uses a mass spectrometer to separate and quantify elements. lucideon.com | Ultra-trace analysis of halogen elements, identifying isotopic fingerprints. |
| GC-TOF-MS | Combines fast gas chromatography with a high-speed mass analyzer. chromatographyonline.com | Rapid screening and quantification of multiple halogenated compounds. |
Computational Modeling for Predictive Chemistry and Biology
Computational chemistry has become an indispensable tool in modern chemical research. Through quantum mechanics and molecular modeling, it is possible to predict a wide range of properties for molecules like this compound. These predictions can include its three-dimensional structure, spectroscopic signatures (NMR, IR), and electronic properties, which govern its reactivity.
In the context of synthesis, computational models can help predict the regioselectivity of halogenation reactions, guiding the design of more efficient synthetic routes. For biological applications, modeling can predict how the molecule might interact with protein binding sites, a key aspect of rational drug design. semanticscholar.orgnih.gov Future research will focus on developing and refining computational models to provide more accurate predictions of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, environmental fate, and potential biological activity, thereby accelerating research and reducing the need for extensive empirical testing.
Targeted Drug Design and Discovery Leveraging Halogenated Benzoates
Halogen atoms are a common feature in many pharmaceutical compounds. Their inclusion can significantly enhance a drug's efficacy by improving its binding affinity to target receptors, increasing its lipophilicity to better permeate cell membranes, and altering its metabolic stability. nih.govmdpi.com Halogenated benzoates, including derivatives of this compound, are therefore valuable scaffolds in drug discovery.
Notably, the corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.comguidechem.comgoogle.com Research has also explored other halogenated structures, such as benzothiadiazine derivatives, for their potential anticancer activity. nih.gov The future of drug design will likely see the continued use of this compound and similar structures as building blocks. By modifying the functional groups on this halogenated core, medicinal chemists can create libraries of novel compounds for screening against a wide array of diseases, from metabolic disorders to cancer.
Sustainable Synthesis and Environmental Impact Mitigation Research
The widespread use of halogenated aromatic compounds raises important environmental questions regarding their persistence, bioaccumulation, and potential toxicity. tecamgroup.comresearchgate.net Consequently, a major thrust of future research is the development of sustainable practices for both the synthesis and disposal of compounds like this compound.
Sustainable synthesis, or "green chemistry," aims to reduce the environmental impact of chemical processes. This includes developing syntheses that use less hazardous solvents, employ catalysts instead of stoichiometric reagents, and operate under milder, more energy-efficient conditions. nih.gov Research into continuous flow synthesis also offers safety and efficiency benefits over traditional batch processing. mt.com
In terms of environmental mitigation, bioremediation presents a promising strategy. Some microorganisms have evolved metabolic pathways to degrade halogenated aromatic compounds, breaking them down into less harmful substances. nih.govmdpi.com Research in this area seeks to identify and engineer microbes or enzymes for the efficient remediation of sites contaminated with these chemicals. nih.gov Additionally, advanced technological solutions, such as combining Regenerative Thermal Oxidizers (RTOs) with gas scrubbers, can effectively eliminate emissions of halogenated volatile organic compounds from industrial processes, reducing their release into the atmosphere by up to 99.9%. tecamgroup.com
Q & A
Q. What are the established synthetic routes for Methyl 2-Bromo-5-chlorobenzoate, and how can purity be optimized?
this compound is typically synthesized via Fischer esterification of 2-bromo-5-chlorobenzoic acid with methanol, catalyzed by concentrated sulfuric acid. The reaction is refluxed for 4 hours, followed by neutralization with NaHCO₃ and purification via solvent extraction. Yield optimization (up to 94%) is achieved by controlling stoichiometry and reaction time . Purity is verified using GC-MS (characteristic peaks at m/z 248/250 for [M⁺]) and ¹H/¹³C NMR (e.g., methyl ester signal at δ 3.94 ppm) .
Q. How can researchers characterize the physical and spectroscopic properties of this compound?
Key properties include:
- Melting point : 37–40°C
- Density : 1.604 g/cm³
- IR spectroscopy : A strong ester C=O stretch at 1734 cm⁻¹ .
- Refractive index : 1.564 These parameters are critical for confirming compound identity and benchmarking against literature.
Advanced Research Questions
Q. What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?
The compound serves as a precursor in Sonogashira coupling to synthesize alkynylbenzoic acids. For example, reaction with terminal alkynes (e.g., 3,3-dimethylbut-1-yne) under Pd/Cu catalysis yields derivatives like Methyl 5-chloro-2-(3,3-dimethylbut-1-ynyl)benzoate. Key steps include:
Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?
Derivatives like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate exhibit potential antimicrobial activity. Methodologies include:
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
When X-ray data is ambiguous (e.g., disorder in halogen positions), use:
- SHELXL refinement : Apply restraints for bond lengths/angles and validate with R1 values (<5%) .
- Twinned data analysis : Hooft parameters or ROTAX for pseudo-merohedral twinning . Complementary techniques like SC-XRD or DFT-optimized geometries resolve electron density ambiguities.
Methodological Challenges & Solutions
Q. How can researchers mitigate byproduct formation during esterification of 2-bromo-5-chlorobenzoic acid?
Common byproducts (e.g., diesters or acid-catalyzed decomposition) are minimized by:
- Controlled protonation : Use H₂SO₄ in stoichiometric amounts (0.8 mL per 10 mmol substrate) .
- Low-temperature workup : Quench reactions at 0°C to prevent ester hydrolysis.
- Chromatographic purification : Silica gel chromatography with hexane/EtOAc (4:1) .
Q. What advanced spectroscopic techniques are suitable for analyzing halogen-halogen interactions in this compound crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
